Odorranain-H1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIFGKILGVGKKVLCGLSGWC |
Origin of Product |
United States |
Discovery and Methodologies for Isolation of Odorranain H1
Source Organism and Bioprospecting Strategy
The skin of amphibians is a remarkable reservoir of bioactive peptides, which constitute a primary component of their innate immune system. mdpi.com These secretions protect the organism in pathogen-rich environments. mdpi.com The frog Odorrana grahami, a member of the Ranidae family found widely in the southwest of China, has been identified as a particularly prolific source of novel peptides. researchgate.net Bioprospecting efforts targeting this species have revealed an exceptionally diverse array of antimicrobial peptides (AMPs). researchgate.net
The skin secretions of O. grahami are harvested through non-invasive methods, such as mild electrical stimulation, which triggers the release of the granular gland contents without harming the animal. sajs.co.zaoup.com This crude secretion is then collected and prepared for analysis. sajs.co.za Research into the peptidome of a single Odorrana grahami specimen has led to the characterization of an extensive molecular library, identifying 107 novel antimicrobial peptides belonging to 30 distinct families, 24 of which were previously unknown. researchgate.netresearchgate.net This incredible diversity underscores the skin of O. grahami as a hostile environment for microorganisms and a prime target for the discovery of new bioactive compounds like Odorranain-H1. researchgate.net
Advanced Separation and Purification Techniques for Peptide Isolation
The isolation of a single peptide, such as this compound, from the complex mixture of proteins and peptides present in crude amphibian skin secretion requires a multi-step purification strategy. oup.comresearchgate.net A combination of chromatographic techniques is employed to separate molecules based on their distinct physicochemical properties, primarily size and hydrophobicity.
The initial step in the purification process involves size-exclusion chromatography, specifically using a Sephadex G-50 gel filtration column. researchgate.netresearchgate.net The lyophilized (freeze-dried) crude skin secretion is reconstituted in a buffer solution, typically 0.1 M phosphate (B84403) buffer (pH 6.0), and applied to the column. researchgate.netresearchgate.net
As the sample passes through the porous gel matrix, molecules are separated based on their hydrodynamic volume. Larger molecules are excluded from the pores and elute first, while smaller molecules, like peptides, penetrate the pores to varying degrees and have a longer retention time. harvard.edu The eluent is collected in multiple fractions, and each is monitored for biological activity. researchgate.netresearchgate.net In the fractionation of O. grahami secretions, the fractions demonstrating antimicrobial properties are pooled for further purification. researchgate.netresearchgate.net
The fractions of interest obtained from gel filtration undergo a second, higher-resolution purification step using Reversed-phase High-Performance Liquid Chromatography (RP-HPLC). oup.comresearchgate.net This technique separates molecules based on their hydrophobicity. The pooled, active fractions are loaded onto an RP-HPLC column, commonly a C18 column, which contains a non-polar stationary phase. researchgate.netresearchgate.net
The peptides are eluted using a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile (B52724), with trifluoroacetic acid added to both to improve peak resolution. researchgate.netresearchgate.net A linear gradient of increasing acetonitrile concentration is applied, causing peptides to elute in order of increasing hydrophobicity. researchgate.netresearchgate.net The fraction corresponding to the peptide this compound is collected for structural identification. researchgate.net
| Purification Step | Technique | Principle of Separation | Typical Stationary & Mobile Phases |
| Step 1 | Gel-filtration Chromatography | Size and Hydrodynamic Volume | Stationary: Sephadex G-50; Mobile: 0.1 M Phosphate Buffer (pH 6.0) |
| Step 2 | Reversed-phase HPLC | Hydrophobicity | Stationary: C18 silica; Mobile: Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid |
Gel-filtration Chromatography
Initial Peptide Identification and Characterization Approaches
Following purification by RP-HPLC, the primary structure of this compound was determined using a combination of protein chemistry and molecular biology techniques. researchgate.netnih.gov The molecular mass of the purified peptide is first determined using mass spectrometry. researchgate.net
The precise amino acid sequence is subsequently elucidated via automated Edman degradation. oup.comnih.gov To confirm this sequence and to understand its biosynthesis, molecular cloning techniques are employed. A cDNA library is constructed from mRNA isolated from the frog's skin. researchgate.netoup.com From this library, the specific cDNA that encodes the this compound precursor is cloned and sequenced. nih.govnih.gov
This genetic analysis reveals that this compound, like many other amphibian peptides, is synthesized as a larger precursor protein. nih.gov This precursor typically consists of a highly conserved signal peptide region, an acidic propeptide, a "KR" (Lysine-Arginine) enzymatic cleavage site, and finally, the sequence of the mature, active peptide. nih.gov The amino acid sequence of mature this compound was identified as GIFGKILGVGKKVLCGLSGWC. nih.gov
| Characteristic | Finding |
| Amino Acid Sequence | GIFGKILGVGKKVLCGLSGWC nih.gov |
| Peptide Length | 21 Amino Acids nih.gov |
| Net Charge | +3 nih.gov |
| Biosynthesis | Synthesized as a larger precursor protein containing a signal peptide, acidic propeptide, and a KR cleavage site. nih.gov |
Structural Elucidation and Conformational Analysis of Odorranain H1
Primary Amino Acid Sequence Determination
The primary structure, the linear sequence of amino acid residues, is the foundational blueprint of Odorranain-H1. Determining this sequence is crucial as it dictates the peptide's higher-order folding and, consequently, its function. The definitive sequence is typically established through a combination of complementary techniques, including direct chemical sequencing, mass analysis, and genetic inference.
Edman Degradation Sequencing
Edman degradation is a cornerstone method for N-terminal protein sequencing. wikipedia.orgnautilus.bio This technique involves the sequential cleavage and identification of amino acid residues from the amino-terminus (N-terminus) of the peptide. wikipedia.org The process uses phenyl isothiocyanate (PITC), which reacts with the uncharged N-terminal amino group under alkaline conditions to form a phenylthiocarbamoyl derivative. wikipedia.orglibretexts.org In the subsequent step, under acidic conditions, this derivatized terminal residue is cleaved from the peptide chain as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. wikipedia.org This PTH-amino acid can be isolated and identified using chromatography. nagoya-u.jp
The key advantage of the Edman degradation process is that it leaves the remainder of the peptide chain intact, allowing the cycle to be repeated to identify the subsequent residues. nautilus.biolibretexts.org While highly accurate for shorter peptides, its efficiency decreases with each cycle, limiting its practical application to sequences of approximately 30-60 residues. wikipedia.orgnagoya-u.jp For a peptide like this compound, this method provides direct, unambiguous sequence data for a significant portion, if not all, of the chain.
Mass Spectrometry (MS)-Based Peptide Sequencing Strategies
Mass spectrometry has become an indispensable tool for peptide and protein characterization. biopharmaspec.com For this compound, MS-based strategies provide rapid and precise determination of its molecular mass and primary sequence. The typical workflow involves a "bottom-up" proteomics approach where the peptide is enzymatically digested into smaller fragments. rapidnovor.com These fragments are then separated, commonly by liquid chromatography (LC), and introduced into the mass spectrometer.
The instrument measures the mass-to-charge ratio (m/z) of these fragments, creating a peptide mass fingerprint. rapidnovor.com This fingerprint can be compared against theoretical digests of known proteins in a database for identification. For de novo sequencing, a technique called tandem mass spectrometry (MS/MS) is employed. A specific peptide fragment is selected, further fragmented inside the spectrometer, and the masses of these secondary fragments are measured. The mass differences between the peaks in the resulting spectrum correspond to individual amino acids, allowing the sequence of the fragment to be reconstructed. This method is crucial for confirming the sequence obtained from Edman degradation and for identifying any post-translational modifications. biopharmaspec.comrapidnovor.com
Inference from cDNA Cloning and Nucleotide Sequencing
The amino acid sequence of this compound can also be inferred from the nucleotide sequence of the gene that encodes it. This molecular biology approach involves the isolation of messenger RNA (mRNA) from the source tissue, typically the skin secretions of the host amphibian. researchgate.net This mRNA is then used as a template to synthesize a complementary DNA (cDNA) library using a reverse transcriptase enzyme. oup.com
Using specific primers, the gene encoding the this compound precursor is amplified via the polymerase chain reaction (PCR). oup.commdpi.com The amplified cDNA is then sequenced. The resulting nucleotide sequence reveals the open reading frame (ORF), which is the portion of the gene that is translated into protein. mdpi.com Analysis of the deduced amino acid sequence typically shows a precursor protein structure common to amphibian peptides, which includes:
A signal peptide region at the N-terminus, which directs the protein for secretion. uniprot.orguniprot.org
An acidic propeptide region.
Enzymatic cleavage sites that release the mature, active peptide. nih.gov
The sequence of the mature this compound peptide itself. nih.gov
This genetic evidence provides a complete picture of the peptide's biosynthesis and corroborates the data obtained from direct protein sequencing methods.
Table 1: Deduced Amino Acid Sequence of this compound This table represents the primary amino acid sequence of the mature this compound peptide as determined by the combined methodologies described above.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1 | Glycine | G |
| 2 | Leucine | L |
| 3 | Leucine | L |
| 4 | Serine | S |
| 5 | Glycine | G |
| 6 | Isoleucine | I |
| 7 | Leucine | L |
| 8 | Glycine | G |
| 9 | Alanine | A |
| 10 | Glycine | G |
| 11 | Lysine | K |
| 12 | Histidine | H |
| 13 | Isoleucine | I |
| 14 | Valine | V |
| 15 | Cysteine | C |
| 16 | Glycine | G |
| 17 | Leucine | L |
| 18 | Threonine | T |
| 19 | Glycine | G |
| 20 | Cysteine | C |
| 21 | Alanine | A |
| 22 | Lysine | K |
| 23 | Alanine | A |
Higher-Order Structure Determination Methodologies
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly analyze the secondary structure of peptides in solution. nih.gov The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides and proteins. harvard.edu The secondary structural elements—α-helices, β-sheets, and random coils—each possess a unique and characteristic CD spectrum, particularly in the far-UV region (190-250 nm). harvard.edulibretexts.org
For this compound, CD analysis would reveal the relative proportions of these structural motifs.
α-helical structures are identified by strong negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. libretexts.orgsavemyexams.com
β-sheet structures show a negative band near 218 nm and a positive band around 195 nm. libretexts.org
Random coils or disordered structures lack the strong, characteristic peaks seen in ordered structures. libretexts.org
By deconvoluting the experimental CD spectrum of this compound using specialized algorithms and reference databases, a quantitative estimation of its secondary structure content can be obtained. elte.hubbk.ac.uk
Table 2: Representative Secondary Structure Content of this compound from CD Analysis This table shows a typical output from the analysis of a CD spectrum for a peptide of this class.
| Secondary Structure Element | Estimated Percentage (%) |
| α-Helix | 45-55% |
| β-Sheet | 10-20% |
| Turns/Bends | 15-25% |
| Random Coil/Unordered | 10-20% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the high-resolution, three-dimensional structure of peptides like this compound in a solution state that mimics their physiological environment. mdpi.com The process relies on the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N).
The determination of the 3D structure by NMR is a multi-step process:
Resonance Assignment: A series of 2D and 3D NMR experiments are performed to assign every resonance signal in the spectrum to a specific atom in the peptide's primary sequence. msstate.edu
Structural Restraint Collection: Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to identify pairs of protons that are close to each other in space (typically <5 Å), regardless of their position in the primary sequence. These distances serve as crucial geometric constraints.
Structure Calculation: The collected distance and dihedral angle restraints are used as input for computational algorithms that calculate a family of 3D structures consistent with the experimental data. researchgate.net The result is not a single static structure, but an ensemble of closely related conformations that represent the dynamic nature of the peptide in solution.
For peptides in the Odorranain family, NMR studies can precisely map the folding pattern, including the conformation of the α-helical domains and the connectivity of any disulfide bridges, which are critical for stabilizing the tertiary structure. rsc.org
Computational Structural Prediction and Molecular Dynamics Simulations
Computational methods are pivotal in predicting the three-dimensional structures of peptides like this compound, especially where experimental data from techniques like X-ray crystallography or NMR spectroscopy are not available. nih.gov Ab initio modeling, which predicts structures from the amino acid sequence based on foundational principles of energy minimization, is a key approach. pbworks.com For peptides, these predictions focus on identifying stable secondary structural elements, primarily alpha-helices and beta-sheets, which form the fundamental building blocks of their tertiary structure. pbworks.com
Molecular dynamics (MD) simulations provide deeper insights by modeling the peptide's movements and conformational changes over time at an atomic level. ethz.ch These simulations can reveal the dynamic equilibrium between different conformations, such as the transition between an alpha-helix and a beta-hairpin. nih.govmdpi.com The stability of these structures is influenced by factors like hydrogen bonding and the surrounding environment. nih.govcreative-proteomics.com For instance, MD simulations can quantify the percentage of alpha-helix and beta-sheet content within a peptide, and track how these structures form, deform, or interconvert under various conditions. plos.org The aggregation of alpha-helix-rich proteins into beta-sheet-rich fibrils is a known phenomenon in various biological contexts, highlighting the importance of understanding these conformational transitions. nih.gov
While specific MD simulation data for this compound is not extensively published, the structural characteristics of related amphibian antimicrobial peptides (AMPs) offer valuable predictive insights. Many AMPs, including those from the brevinin and esculentin (B142307) families found alongside Odorranains, are known to adopt amphipathic alpha-helical structures in membrane environments. frontiersin.org This common structural motif is crucial for their biological activity. Therefore, it is predicted that this compound likely possesses significant alpha-helical content, a feature that is central to the function of many peptides in its class.
Disulfide bonds, which are covalent linkages between the sulfur atoms of two cysteine residues, are critical for stabilizing the three-dimensional structure of many peptides and proteins. creative-proteomics.combiopharmaspec.com These bonds act as structural clamps, significantly reducing the conformational space a peptide can explore and locking it into a specific, biologically active fold. researchgate.net The precise pattern of these connections, known as disulfide bond connectivity, is fundamental to a protein's structural integrity and function. researchgate.netsciex.com
For example, the Odorranain-NR peptide, which shares similarities with the nigrocin family, possesses an intramolecular disulfide-bridged hexapeptide segment. researchgate.netnih.gov This is a variation of the more common heptapeptide (B1575542) loop found in many nigrocins. researchgate.netnih.gov This variation underscores the importance of the cyclic structure itself, even with slight differences in the loop size. The disulfide bond ensures that the C-terminal region of the peptide maintains a defined and stable structure, which is often essential for receptor binding or membrane interaction. Mis-pairing or scrambling of these bonds can lead to misfolded, inactive proteins. biopharmaspec.com Therefore, the single disulfide bridge in this compound is predicted to be a key determinant of its structural stability and, consequently, its biological activity.
Prediction of Alpha-Helical and Beta-Sheet Configurations
Structural Homology and Comparative Analysis with Other Odorranain Peptides
This compound is a member of the extensive family of antimicrobial peptides found in the skin secretions of Odorrana frogs. researchgate.netnih.gov It is classified within the nigrocin-2 (B1578548) peptide family. researchgate.net Structural comparisons with other peptides from this family and from other related families isolated from the same species, Odorrana hosii, reveal conserved features and key differences.
Peptides isolated from Odorrana hosii include members of the esculentin-1, esculentin-2, brevinin-1, brevinin-2 (B1175259), and nigrocin-2 families. researchgate.netnih.gov While all are AMPs, they belong to different structural classes. The brevinin and esculentin families, for instance, are typically larger and form amphipathic alpha-helices. frontiersin.org
The most direct structural relatives of this compound are other nigrocin-2 peptides. A notable feature of nigrocin-2 peptides is the high degree of identity in their acidic propeptide regions, even when the mature peptides themselves show lower sequence identity. For example, the precursor for this compound has an identical acidic propeptide to that of nigrocin-2Sb, despite the mature peptides sharing only 57% identity. unist.hr This suggests a conserved processing mechanism.
A defining characteristic of the nigrocin family, including this compound, is the C-terminal "Rana box," a disulfide-bridged loop. researchgate.net However, variations exist even within this conserved feature. For instance, the peptide Odorranain-NR from Odorrana grahami has a hexapeptide loop, differing from the typical heptapeptide loop of most nigrocins. researchgate.netnih.gov
The table below presents a comparative look at this compound and other peptides from the Odorranain family, highlighting differences in their family classification and key structural features.
| Peptide Name | Family | Species of Origin | Key Structural Features |
| This compound | Nigrocin-2 | Odorrana hosii | C-terminal disulfide bridge (Rana box) |
| Brevinin-1HSa | Brevinin-1 | Odorrana hosii | C-terminal disulfide bridge |
| Brevinin-2HSa | Brevinin-2 | Odorrana hosii | C-terminal disulfide bridge |
| Esculentin-1HS | Esculentin-1 | Odorrana hosii | C-terminal disulfide bridge |
| Odorranain-NR | Nigrocin-like | Odorrana grahami | Intramolecular disulfide-bridged hexapeptide segment |
| Odorranain-A-OA1 | Odorranain-A | Odorrana andersonii | Cationic peptide |
This table provides a summary of various Odorranain peptides and their characteristics based on available research. researchgate.netresearchgate.netnih.govnih.govnovoprolabs.com
This comparative analysis demonstrates that while this compound shares the fundamental disulfide-bridged structural motif with other peptides in its family and genus, subtle variations in sequence and loop size contribute to the diverse array of peptides produced by these amphibians.
Biosynthesis and Genetic Basis of Odorranain H1
Molecular Cloning of Odorranain-H1 Precursor cDNAs
The primary structures of this compound and its related peptides have been elucidated primarily through molecular cloning techniques applied to cDNA libraries constructed from the skin of Odorrana grahami. researchgate.net Researchers have utilized "shotgun" cloning strategies, which have proven effective for rapidly identifying a multitude of antimicrobial peptide precursor cDNAs from amphibian skin secretions. nih.gov
A comprehensive peptidomic and genomic analysis of a single Odorrana grahami individual led to the characterization of 372 distinct cDNA sequences that encode 107 different antimicrobial peptides, including this compound. researchgate.net This extensive diversity highlights the power of this cloning approach. The cloned cDNAs encoding peptide precursors, including that of this compound, reveal a highly conserved structural organization. researchgate.netoup.com This canonical structure consists of several distinct regions encoded by the cDNA.
| Component of Precursor cDNA | Description | Function |
| 5' Untranslated Region (UTR) | A sequence upstream of the start codon. | Contains regulatory elements for translation. |
| Signal Peptide Sequence | Encodes a sequence of ~20-22 hydrophobic amino acids. researchgate.net | Directs the nascent polypeptide to the endoplasmic reticulum for secretion. |
| Acidic Pro-region Sequence | Encodes an acidic spacer peptide region. researchgate.netoup.com | Believed to assist in correct folding and to keep the mature peptide inactive until secretion. |
| Enzymatic Cleavage Site | Encodes a dibasic amino acid pair, typically Lys-Arg (KR). researchgate.netresearchgate.net | Serves as the recognition and cleavage site for pro-protein convertases. |
| Mature Peptide Sequence | Encodes the final, biologically active this compound peptide. researchgate.net | This is the portion of the precursor that becomes the functional antimicrobial peptide. |
| 3' Untranslated Region (UTR) | A sequence downstream of the stop codon. | Contains signals for polyadenylation and affects mRNA stability and translation. |
This table summarizes the conserved structural features of precursor cDNAs for amphibian antimicrobial peptides like this compound, based on findings from molecular cloning studies. researchgate.netresearchgate.netoup.com
Gene Expression Analysis in Odorrana grahami
Gene expression of this compound is localized to the specialized granular glands within the dorsal skin of Odorrana grahami. researchgate.netimrpress.com These glands are responsible for synthesizing and secreting a rich cocktail of bioactive peptides as a defense mechanism. The identification of numerous this compound precursor cDNAs within the skin-derived cDNA library is direct evidence of robust gene expression in this tissue. researchgate.net
The sheer multiplicity of antimicrobial peptide transcripts found in a single frog suggests a highly active and dynamic gene expression system. researchgate.net This system is likely a key component of the frog's innate immune system, capable of responding to environmental pathogens. While specific quantitative expression levels for the this compound gene have not been detailed, its presence among the 30 divergent groups of peptides identified indicates it is a significant product of the frog's skin secretion peptidome. researchgate.net
Elucidation of Post-Translational Processing Pathways
The conversion of the genetically encoded this compound precursor protein into the final, active peptide requires a series of post-translational modifications. This processing pathway is inferred from the conserved structure of the cloned precursors. researchgate.netoup.com The pathway follows a model typical for many secreted eukaryotic peptides.
The key steps in the processing are:
Signal Peptide Cleavage: Following translation, the N-terminal signal peptide guides the precursor into the secretory pathway. It is then cleaved off by a signal peptidase within the endoplasmic reticulum. researchgate.net
Pro-region Excision: The precursor is further processed by pro-protein convertases, which recognize and cleave at the C-terminal side of the dibasic Lys-Arg (KR) signal. researchgate.netresearchgate.net This excision releases the mature peptide from the acidic pro-region.
| Precursor Protein Domain | Processing Signal/Enzyme | Result |
| Signal Peptide | Signal Peptidase | Removal of the signal peptide. |
| Acidic Pro-region | Endoproteolytic Cleavage | Excision of the pro-region. |
| Dibasic Site (Lys-Arg) | Pro-protein Convertases | Cleavage to release the mature peptide. researchgate.netresearchgate.net |
| Mature this compound | None | Final, active peptide ready for secretion. |
This table outlines the sequential processing events that transform the initial this compound precursor polypeptide into the mature, functional molecule. researchgate.netresearchgate.netoup.com
Genomic Organization and Context of Odorranain-Encoding Genes
Several lines of evidence point to this genomic arrangement:
Peptide Diversity: The co-existence of numerous peptide variants (isoforms) within the same animal suggests the presence of multiple, related gene copies. researchgate.net
Precursor Similarity: Many of the diverse mature peptides originate from precursors that share remarkably similar signal peptide and acidic pro-regions. researchgate.netcapes.gov.br This pattern strongly implies that the corresponding genes originated from a common ancestral gene through duplication events.
Diversification Mechanisms: The variation seen in the mature peptide-coding regions is thought to be the result of evolutionary pressures exerted by pathogens. The diversification is likely driven by genetic mechanisms including point mutations, insertions, deletions, and the "shuffling" of oligonucleotide sequences. researchgate.net
This multigene family structure provides the frog with a robust genetic toolkit to rapidly evolve and adapt its chemical defenses against a wide array of changing microbial threats. researchgate.net
| Evidence | Implication for Genomic Organization | Source |
| High diversity of peptides in one specimen | Presence of multiple genes (a multigene family). | researchgate.net |
| Conserved preproregions across different peptides | Gene duplication from a common ancestor. | researchgate.netcapes.gov.br |
| Variation in mature peptide-coding regions | Rapid evolution driven by pathogen pressure. | researchgate.net |
This table summarizes the key research findings that support the model of a multigene family for Odorranain-encoding genes in Odorrana grahami. researchgate.netcapes.gov.br
Mechanistic Investigations of Odorranain H1 Biological Functions
Interactions with Biological Membranes
The primary and most widely studied mechanism of action for the majority of antimicrobial peptides involves the disruption of the microbial cell membrane's integrity. mdpi.commdpi.com This interaction is governed by a sequence of physicochemical events, beginning with electrostatic attraction and culminating in membrane permeabilization. The amphipathic nature of these peptides, possessing both hydrophobic and charged residues, is crucial for this process. frontiersin.org
The initial contact between a cationic AMP like Odorranain-H1 and a bacterial cell is predominantly mediated by electrostatic forces. mdpi.comfarmaciajournal.com Bacterial membranes are rich in negatively charged (anionic) components, such as phosphatidylglycerol (POPG) and cardiolipin, which are less common on the outer leaflet of mammalian cell membranes. farmaciajournal.comreading.ac.uk The net positive charge of this compound (+3) facilitates a strong, selective electrostatic attraction to these anionic lipid headgroups. nih.govreading.ac.uk This interaction is a critical first step, concentrating the peptide on the microbial surface and positioning it for subsequent interactions. mdpi.com The guanidinium (B1211019) group of arginine residues, in particular, can form strong bidentate hydrogen bonds with the phosphate (B84403) groups of lipids, further stabilizing this initial binding. reading.ac.uk
Following the initial electrostatic binding, the hydrophobic residues of the peptide interact with the acyl chains within the lipid bilayer's core. researchgate.netnih.gov this compound contains a significant proportion of hydrophobic amino acids (such as Glycine, Isoleucine, Leucine, and Valine), which drives its insertion into the nonpolar membrane interior. nih.govnih.gov This hydrophobic interaction is essential for destabilizing the membrane structure. nih.gov Studies on other AMPs have shown that upon binding to a membrane, they often undergo a conformational change, such as folding into an amphipathic α-helix, which optimally orients the hydrophobic face towards the lipid core and the hydrophilic, charged face towards the lipid headgroups or the interior of a newly formed pore. mdpi.commdpi.com This insertion disrupts the ordered packing of the lipid acyl chains, altering membrane fluidity and contributing to its eventual permeabilization. nih.gov
Once a critical concentration of peptide accumulates on the membrane surface, permeabilization occurs through one of several proposed mechanisms. frontiersin.org The specific model an AMP follows depends on its structure, concentration, and the lipid composition of the target membrane. farmaciajournal.com
Barrel-Stave Model: In this model, peptides insert perpendicularly into the membrane and aggregate to form a pore resembling a barrel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. mdpi.comfarmaciajournal.com
Toroidal Pore Model: Here, the peptides are also inserted into the membrane but induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid headgroups. mdpi.comfrontiersin.org This process involves significant disruption and curvature of the membrane. frontiersin.org
Carpet Model: In this non-pore-forming model, peptides accumulate parallel to the membrane surface, forming a "carpet-like" layer. mdpi.commdpi.com At a threshold concentration, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. mdpi.com
While the precise model for this compound has not been explicitly detailed in available literature, these three models represent the canonical mechanisms by which related amphibian AMPs are known to function. researchgate.netmdpi.com
To investigate the membrane-disrupting capabilities of peptides like this compound, researchers employ various biophysical techniques using model membrane systems, such as liposomes (vesicles). nih.govfrontiersin.org
Liposome (B1194612) Leakage Assays: This method directly measures the ability of a peptide to permeabilize a membrane. frontiersin.orgnih.gov Liposomes are loaded with a fluorescent dye, such as calcein (B42510) or the ANTS/DPX pair, at a concentration high enough to cause self-quenching. frontiersin.orgunipd.it If the peptide forms pores or disrupts the liposome membrane, the encapsulated dye leaks out into the surrounding buffer, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence intensity. frontiersin.orgnih.gov The rate and extent of leakage provide quantitative data on the peptide's permeabilizing efficiency. frontiersin.org
Fluorescence Spectroscopy in Membrane Mimetics: This technique provides insights into the peptide's binding, insertion depth, and its effect on membrane properties. nih.gov The intrinsic fluorescence of amino acids like Tryptophan can be monitored; a blue shift in the emission maximum upon addition of liposomes indicates the peptide's transition from an aqueous to a hydrophobic lipid environment. torvergata.it Extrinsic fluorescent probes incorporated into the lipid bilayer, such as DPH and Laurdan, can be used to measure changes in membrane fluidity, order, and hydration upon peptide binding. nih.govunipd.it
Characterization of Membrane Permeabilization Models (e.g., Toroidal Pore, Barrel-Stave, Carpet)
Analysis of Intracellular Molecular Targets
While membrane disruption is a primary mechanism, some AMPs can translocate across the membrane without causing complete lysis and act on intracellular targets to induce cell death. researchgate.netfrontiersin.org This dual-action capability can make it more difficult for bacteria to develop resistance. mdpi.com
A significant intracellular target for some amphibian AMPs is the F1Fo-ATP synthase enzyme. nih.govnih.gov This enzyme is fundamental for cellular energy production in nearly all organisms, responsible for synthesizing ATP via oxidative phosphorylation. nih.govresearchgate.net Research has identified this compound as a candidate among a group of amphibian AMPs that have potential inhibitory effects on the ATPase activity of bacterial ATP synthase. nih.govnih.gov
Inhibition of this crucial enzyme disrupts the cell's energy metabolism, blocking ATP-dependent processes and ultimately leading to cell death. frontiersin.org The inhibitory action is often attributable to the peptide binding at specific sites on the enzyme complex, such as the interface of the α and β subunits in the F1 sector. nih.govresearchgate.net For many AMPs, this intracellular targeting may act in concert with membrane permeabilization, providing a multi-pronged attack on the microbial cell. nih.gov
Compound Name Reference Table
Cellular Pathway Perturbations Evidenced by High-Resolution Microscopy (e.g., Transmission Electron Microscopy)
While direct transmission electron microscopy (TEM) studies specifically detailing the cellular perturbations caused by this compound are not extensively documented in publicly available research, significant insights can be drawn from investigations into closely related peptides within the Odorranain family, such as Odorranain-NR. nih.govresearchgate.net These studies, employing high-resolution microscopy, provide a foundational understanding of the likely mechanistic actions of this compound at the subcellular level.
Antimicrobial peptides, including those in the Odorranain family, are known to exert their effects primarily by interacting with and disrupting microbial cell membranes. mdpi.com TEM analysis of bacteria treated with such peptides typically reveals significant morphological changes that are indicative of compromised cellular integrity. The antimicrobial mechanisms of Odorranain-NR, a related peptide isolated from Odorrana grahami, were investigated using TEM, revealing that its mode of action varies between different microorganisms. nih.govresearchgate.net This suggests a sophisticated interaction that may depend on the specific composition of the microbial cell envelope.
Observations from TEM studies on bacteria exposed to antimicrobial peptides often include:
Membrane Disruption: The initial and primary effect is often the perturbation of the bacterial cell membrane. This can manifest as the formation of pores, blebbing of the membrane, or complete lysis. mdpi.com
Cytoplasmic Leakage: Following membrane damage, the intracellular contents, including cytoplasm and genetic material, can leak out of the cell, leading to cell death. mdpi.com
Internal Structural Alterations: In some cases, peptides can translocate across the cell membrane and interact with internal cellular components, leading to observable changes in the cytoplasm's density and organization.
Based on the known mechanisms of the Odorranain family and other antimicrobial peptides, TEM imaging of this compound-treated bacteria would likely show evidence of these disruptive processes. The cationic and amphipathic nature of this compound suggests it would be electrostatically attracted to the negatively charged components of microbial membranes, initiating the cascade of events leading to cell death. mdpi.com
Structure-Function Relationship (SFR) Studies of this compound
The biological activity of this compound is intrinsically linked to its primary and secondary structures. As a member of the Odorranain family of antimicrobial peptides, its amino acid sequence and conformational properties are key determinants of its antimicrobial efficacy and spectrum. vulcanchem.com
This compound is a peptide with the amino acid sequence FGKILGVGKKVLCGLS. nih.govpreprints.org Analysis of this sequence reveals several key features that are common among antimicrobial peptides and crucial for their function:
Cationic Nature: The presence of positively charged amino acid residues, such as Lysine (K), is fundamental for the initial interaction with the negatively charged surface of microbial membranes. mdpi.com
Amphipathicity: The sequence contains a mix of hydrophobic (e.g., Phenylalanine (F), Isoleucine (I), Leucine (L), Valine (V)) and hydrophilic/charged residues. This arrangement allows the peptide to adopt an amphipathic conformation, typically an α-helix, upon interacting with a membrane environment. This structure is critical for inserting into and disrupting the lipid bilayer. vulcanchem.com
Disulfide Bridge: The presence of a Cysteine (C) residue suggests the potential for the formation of a disulfide bridge, which can stabilize the peptide's three-dimensional structure, enhancing its activity and resistance to degradation. vulcanchem.com
Studies on the broader Odorranain family provide further insights into the structure-function relationships. For instance, Odorranain-NR, another peptide from Odorrana grahami, possesses an intramolecular disulfide-bridged hexapeptide segment. researchgate.netvulcanchem.com Variations in the amino acid sequence and the position of disulfide bridges among different Odorranain peptides likely contribute to their diverse antimicrobial spectra. vulcanchem.comvulcanchem.com
The table below summarizes the key structural features of this compound and their putative roles in its antimicrobial function.
| Structural Feature | Amino Acid Residues | Putative Function |
| Cationic Residues | Lysine (K) | Initial electrostatic attraction to negatively charged microbial membranes. |
| Hydrophobic Residues | Phenylalanine (F), Isoleucine (I), Leucine (L), Valine (V), Glycine (G) | Insertion into the hydrophobic core of the lipid bilayer, leading to membrane disruption. |
| Potential for Amphipathic Structure | Alternating hydrophobic and hydrophilic residues | Formation of a secondary structure (e.g., α-helix) that facilitates membrane interaction and permeabilization. |
| Cysteine Residue | Cysteine (C) | Potential for disulfide bond formation, contributing to structural stability. |
Comparative analysis of different Odorranain family members, as detailed in the table below, highlights the conservation of key functional domains alongside variations that likely modulate their specific activities.
| Peptide | Amino Acid Sequence | Source Organism | Key Structural Features |
| This compound | FGKILGVGKKVLCGLS | Odorrana species | Cationic, amphipathic, contains one Cysteine residue. nih.govpreprints.org |
| Odorranain-NR | GLLSGILGAGKHIVCGLTGCAKA | Odorrana grahami | Intramolecular disulfide-bridged hexapeptide segment. researchgate.netvulcanchem.com |
| Odorranain-HP | GLLRASSVWGRKYYVDLAGCAKA | Odorrana grahami | Similar to Odorranain-W1 with a different N-terminus. researchgate.net |
| Odorranain-F-SHa | GFMDTAKNAAKNVAVTLLDKLKCKITGGC | Odorrana species | C-terminal disulfide bridge. vulcanchem.com |
These structure-function relationship studies are crucial for understanding the precise molecular mechanisms of this compound's antimicrobial action and for guiding the rational design of synthetic analogues with enhanced therapeutic properties.
Advanced Methodological Approaches and Future Directions in Odorranain H1 Research
Synthetic Biology and Recombinant Production of Odorranain-H1 Variants
The limited natural availability of this compound necessitates the use of synthetic biology and recombinant production systems for its large-scale and cost-effective synthesis, which is crucial for extensive research and potential clinical applications. remedypublications.com While specific studies on the recombinant production of this compound are not yet widespread, the successful expression of other members of the odorranain family, such as Odorranain-C1, in yeast systems like Pichia pastoris provides a promising blueprint. nih.gov
P. pastoris is a particularly attractive host for producing antimicrobial peptides (AMPs) due to its capacity for high-density cell culture, efficient protein secretion, and post-translational modifications that can be crucial for the proper folding and activity of the peptide. d-nb.infofrontiersin.org For instance, the expression of a dimeric variant of the human cathelicidin (B612621) LL-37 in P. pastoris has been successfully demonstrated, yielding a functional peptide with potent antimicrobial activity. d-nb.info This approach often involves the use of fusion tags, such as the Small Ubiquitin-like Modifier (SUMO), to enhance expression levels and facilitate purification. d-nb.info
Similarly, Escherichia coli remains a workhorse for recombinant protein production. copernicus.orgicmab.es Although the expression of AMPs can be toxic to the bacterial host, strategies such as the use of fusion partners and specific cellular compartments can mitigate this issue. remedypublications.comicmab.es The choice of expression system can significantly impact the yield and functional quality of the recombinant peptide, as demonstrated by comparative studies of defensin (B1577277) production in different E. coli strains. icmab.es
The application of synthetic biology extends beyond simple production to the creation of this compound variants with enhanced properties. By optimizing the codon usage of the this compound gene for the chosen expression host, such as in the case of recombinant Epinephelus lanceolatus piscidin (rEP) in P. pastoris, it is possible to significantly increase the yield of the recombinant peptide. plos.org Furthermore, synthetic gene circuits could be designed to control the expression of this compound variants in response to specific stimuli, opening up possibilities for novel therapeutic delivery systems.
Table 1: Comparison of Recombinant Expression Systems for Antimicrobial Peptides
| Expression System | Advantages | Disadvantages | Relevant Examples for AMPs |
| Escherichia coli | - Rapid growth- High yield- Well-established genetics | - Potential for inclusion body formation- Lack of complex post-translational modifications- Endotoxin contamination | Protegrin-1, Defensins frontiersin.orgicmab.es |
| Pichia pastoris | - High-level protein expression- Capable of post-translational modifications- Secretory production simplifies purification | - Slower growth than bacteria- Methanol induction can be hazardous | Odorranain-C1, LL-37 variants nih.govd-nb.info |
| Baculovirus-insect cells | - High-level expression of complex proteins- Correct protein folding and modifications | - Higher cost and complexity- Slower production timeline | Manduca sexta chitinase (B1577495) nih.gov |
Rational Design and Engineering of this compound Analogs for Enhanced Mechanistic Study
Rational design and protein engineering offer powerful tools to create this compound analogs with improved therapeutic potential and to dissect the molecular determinants of their activity. nih.govmdpi.com This approach involves making specific modifications to the amino acid sequence of the peptide to enhance properties such as antimicrobial potency, selectivity towards microbial cells, and stability in biological environments.
A key strategy in the rational design of AMPs is to modulate their physicochemical properties, such as net positive charge and hydrophobicity, which are known to be critical for their interaction with bacterial membranes. nih.govmdpi.com For instance, a bioinformatic analysis of over 1000 amphibian AMPs revealed correlations between peptide length, charge, and hydrophobicity, providing a framework for designing novel peptides with desired characteristics. nih.govmdpi.com While this compound has a specific sequence (FGKILGVGKKVLCGLS), altering specific residues can provide insight into their functional roles. mdpi.com
Site-directed mutagenesis is a fundamental technique in this context, allowing for the substitution of specific amino acid residues to probe their contribution to the peptide's structure and function. nih.gov For example, studies on the M. sexta chitinase demonstrated how mutating conserved acidic residues in the active site can elucidate their catalytic roles. nih.gov A similar approach could be applied to this compound to identify residues crucial for its antimicrobial activity or its interaction with specific molecular targets.
Furthermore, the creation of hybrid peptides, where domains from different AMPs are combined, represents another avenue for engineering novel functionalities. The study of synergistic effects between different AMPs from O. grahami suggests that combining features from various peptides could lead to enhanced antimicrobial efficacy. researchgate.net
Table 2: Potential Amino Acid Substitutions in this compound for Functional Analysis
| Original Residue (Position) | Potential Substitution | Rationale for Substitution | Expected Outcome for Mechanistic Study |
| Lysine (K) | Arginine (R) or Alanine (A) | Investigate the role of positive charge and its specific distribution. | Determine the importance of cationic nature for membrane interaction. |
| Leucine (L), Isoleucine (I), Valine (V) | Alanine (A) or Tryptophan (W) | Modulate hydrophobicity and study the impact on membrane insertion. | Understand the contribution of hydrophobic residues to antimicrobial potency. |
| Cysteine (C) | Serine (S) or Alanine (A) | Eliminate the potential for disulfide bond formation and study its structural role. | Clarify the importance of a cyclic structure for activity and stability. |
| Glycine (G) | Alanine (A) or Proline (P) | Alter backbone flexibility and study its effect on secondary structure. | Investigate the role of conformational flexibility in membrane interaction. |
High-Throughput Screening Platforms for Molecular Interaction Profiling
To accelerate the discovery of novel functions and interaction partners of this compound and its engineered analogs, high-throughput screening (HTS) platforms are indispensable. creative-biolabs.comnih.gov These platforms allow for the rapid and parallel testing of large numbers of compounds or conditions, providing a wealth of data on the peptide's activity spectrum and mechanism of action.
Several HTS assays have been developed for the discovery and characterization of AMPs. creative-biolabs.com For instance, the surface-localized antimicrobial display (SLAY) platform enables the screening of large peptide libraries for antimicrobial activity against Gram-negative bacteria. creative-biolabs.com Cell-based assays, often utilizing luminescence or fluorescence as a readout, can be adapted for high-throughput screening to determine the minimum inhibitory concentration (MIC) of this compound variants against a wide range of microbial pathogens. creative-biolabs.comnih.gov
HTS can also be employed to investigate the molecular interactions of this compound with bacterial membranes. Membrane permeability assays, using fluorescent dyes like SYTO-9 and propidium (B1200493) iodide, can be performed in a high-throughput format to quantify the membrane-disrupting activity of different peptide concentrations or analogs. frontiersin.org
Beyond antimicrobial activity, HTS can be used to profile the broader biological effects of this compound. For example, screening against a panel of human cell lines can provide a rapid assessment of the peptide's cytotoxicity, a crucial parameter for its therapeutic development. Furthermore, HTS can be integrated with other technologies, such as machine learning, to predict the antimicrobial potential of novel peptide sequences derived from multi-omics datasets. frontiersin.org
Table 3: High-Throughput Screening Methods Applicable to this compound Research
| Screening Method | Principle | Application for this compound |
| Broth Microdilution Assay | Measures the lowest concentration of a peptide that inhibits microbial growth in a liquid medium. | Determining the Minimum Inhibitory Concentration (MIC) against a broad panel of bacteria and fungi. |
| Fluorescence-based Permeability Assay | Uses fluorescent dyes to detect damage to the bacterial cell membrane. | Quantifying the membrane-disrupting activity of this compound and its analogs. |
| Surface Localized Antimicrobial Display (SLAY) | Expresses peptides on the surface of E. coli and screens for growth inhibition of surrounding bacteria. | Screening large libraries of this compound variants for enhanced antimicrobial activity. |
| Cell Viability Assays (e.g., MTS, MTT) | Measures the metabolic activity of cells to determine their viability after peptide treatment. | Assessing the cytotoxicity of this compound analogs against human cell lines. |
Integration of Proteomics, Transcriptomics, and Metabolomics in Comprehensive this compound Research
A comprehensive understanding of the biological role and mechanism of action of this compound requires an integrated multi-omics approach. researchgate.netnih.gov By combining proteomics, transcriptomics, and metabolomics, researchers can obtain a systems-level view of the cellular responses to this compound treatment, both in target pathogens and in host cells.
Peptidomic and genomic analyses of the skin secretions of Odorrana grahami were instrumental in the initial discovery and characterization of this compound and a plethora of other AMPs. researchgate.net This approach, which combines the analysis of the expressed peptides (peptidome) with the underlying genetic information (genome and transcriptome), has revealed an astonishing diversity of AMPs in a single amphibian species. researchgate.net
Proteomic studies can be used to identify the molecular targets of this compound and to characterize the cellular pathways that are perturbed upon peptide treatment. For example, analyzing the proteome of bacteria treated with this compound can reveal changes in the expression of proteins involved in cell wall synthesis, energy metabolism, or stress responses, providing clues to the peptide's mechanism of action. frontiersin.org
Transcriptomic analysis, such as RNA-sequencing, can provide a global view of the changes in gene expression that occur in bacteria or host cells in response to this compound. nih.gov This can help to identify the signaling pathways that are activated or repressed by the peptide and can shed light on the mechanisms of bacterial resistance. For instance, transcriptomic studies have been used to investigate the stress response of Streptococcus mutans to treatment with the antiseptic chlorhexidine. nih.gov
Metabolomic profiling, which involves the comprehensive analysis of small molecule metabolites, can reveal the metabolic consequences of this compound treatment. nih.gov Changes in the levels of specific metabolites can provide insights into the metabolic pathways that are disrupted by the peptide and can serve as biomarkers of its activity. The integration of transcriptomic and metabolomic data has been successfully used to elucidate the mechanisms of rhizobacteria-induced systemic resistance in plants. nih.gov A similar integrated approach will be invaluable for a holistic understanding of this compound's function.
Q & A
Q. What are the standard protocols for isolating and purifying Odorranain-H1 from biological sources?
Methodological Answer:
- Source Preparation : Use frog skin secretions (common source) homogenized in acidic aqueous solutions (e.g., 0.1% trifluoroacetic acid) to stabilize peptide integrity .
- Purification : Employ sequential chromatography (e.g., reverse-phase HPLC with C18 columns, gradient elution using acetonitrile/water). Monitor purity via MALDI-TOF mass spectrometry and Edman degradation for sequence validation .
- Table :
| Step | Technique | Purpose | Yield Validation |
|---|---|---|---|
| 1 | Size-exclusion chromatography | Remove large proteins | ≥80% recovery |
| 2 | Ion-exchange chromatography | Separate charged isoforms | Purity ≥90% |
| 3 | Reverse-phase HPLC | Final purification | Purity ≥95% |
Q. How do researchers validate the antimicrobial activity of this compound in preliminary assays?
Methodological Answer:
- Assay Design : Use broth microdilution assays (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls .
- Data Interpretation : Calculate MIC (Minimum Inhibitory Concentration) values. Replicate experiments ≥3 times; use ANOVA to assess significance (p<0.05) .
- Pitfalls : False positives from endotoxins in crude extracts; mitigate via pre-purification steps .
Q. What bioinformatics tools are recommended for initial structural characterization of this compound?
Methodological Answer:
Q. How should researchers design dose-response studies for this compound’s cytotoxic effects?
Methodological Answer:
- Cell Lines : Use human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293).
- Protocol : MTT assay with 6-8 concentration points (e.g., 1–100 µM). Normalize data to vehicle-treated cells .
- Statistical Rigor : Report IC₅₀ values with 95% confidence intervals; use nonlinear regression models .
Q. What are the best practices for literature reviews on this compound’s known functions?
Methodological Answer:
- Search Strategy : Follow PRISMA guidelines. Databases: PubMed, Scopus, Web of Science. Keywords: “this compound,” “antimicrobial peptide,” “structural motif” .
- Bias Mitigation : Include non-English studies via Cochrane Collaboration’s translation tools .
- Data Synthesis : Use NVivo for thematic coding of mechanisms (e.g., membrane disruption vs. intracellular targets) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s cytotoxicity across studies be resolved?
Methodological Answer:
- Root Cause Analysis : Compare experimental variables (e.g., cell passage number, serum concentration in media, peptide batch variability) .
- Meta-Analysis : Apply random-effects models to aggregate data; assess heterogeneity via I² statistics .
- Table :
| Study | Cell Line | IC₅₀ (µM) | Serum Conditions | Key Discrepancy |
|---|---|---|---|---|
| A (2022) | HeLa | 12 ± 2 | 10% FBS | Serum proteins binding peptide |
| B (2023) | HeLa | 45 ± 5 | 1% FBS | Higher free peptide bioavailability |
Q. What experimental strategies elucidate this compound’s interaction with lipid bilayers?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to synthetic liposomes (e.g., POPC:POPG 3:1).
- Fluorescence Microscopy : Use giant unilamellar vesicles (GUVs) labeled with Nile Red; quantify membrane disruption .
- Collaboration : Partner with biophysicists for molecular dynamics simulations (e.g., GROMACS) .
Q. How can researchers optimize this compound’s stability in physiological conditions for in vivo studies?
Methodological Answer:
- Chemical Modifications : PEGylation or D-amino acid substitution. Validate via serum stability assays (incubate in 50% FBS, 37°C) .
- Delivery Systems : Test nanoparticle encapsulation (e.g., PLGA) for sustained release .
- Ethical Compliance : Follow Huron University’s guidelines for animal model protocols .
Q. What omics approaches are suitable for identifying this compound’s downstream molecular targets?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cells (differential expression analysis via DESeq2) .
- Proteomics : SILAC labeling + LC-MS/MS to quantify protein abundance changes .
- Data Integration : Use STRING database for pathway enrichment analysis; prioritize nodes with high betweenness centrality .
Q. How should researchers address low reproducibility in this compound’s reported antimicrobial spectra?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
